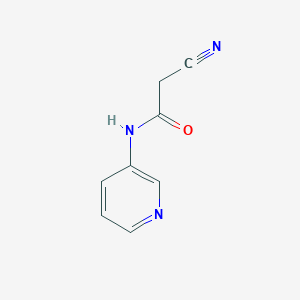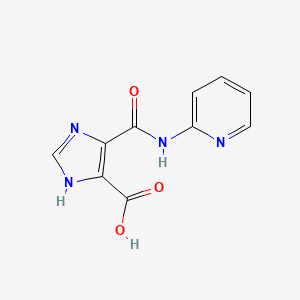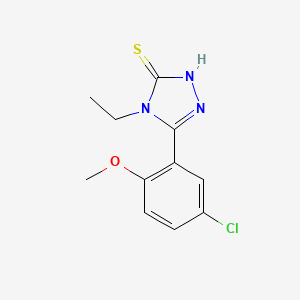
5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(5-Chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CMTT) is an organic compound with a wide range of applications in scientific research. It is a triazole derivative with a thiol group at the 3-position, and is also known as 5-chloro-2-methoxy-N-ethyl-N′-phenyl-1,2,4-triazole-3-thiol. It is a relatively new compound, having only been discovered in 2012. CMTT has been found to be a useful tool in a variety of scientific studies, such as drug design, biochemistry, and medicinal chemistry.
Scientific Research Applications
Molecular Stability and Docking Studies
- A study focused on benzimidazole derivatives, including triazole-thiones, investigated their tautomeric properties, conformations, and potential anti-cancer properties using density functional theory and molecular docking (Karayel, 2021).
Synthesis and Physicochemical Properties
- Research on the synthesis of acetonitrilothio-1,2,4-triazoles, related to 5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, revealed potential pharmacological activities such as antitumor, antiinflammatory, and antioxidant properties (Sameluk & Kaplaushenko, 2015).
Pyrazole and Triazole Derivative Synthesis
- Research indicated the significant pharmacological potential of pyrazole and 1,2,4-triazole derivatives, highlighting the chemical modification possibilities and the likelihood of interaction with various biological targets (Fedotov, Hotsulia, & Panasenko, 2022).
Antimicrobial Activity Studies
- A study investigated the antimicrobial activity of new compounds based on S-derivatives of 5-(4-methoxyphenyl)-1,2,4-triazole-3-thione, showing that the introduction of a methoxyphenyl radical significantly increases antimicrobial performance (Samelyuk & Kaplaushenko, 2013).
Alkylation and Characterization
- Research on 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol included alkylation to produce new compounds, characterized by IR, NMR spectroscopy, and elemental analysis (Wurfer & Badea, 2021).
Anti-inflammatory Activity
- S-alkylated 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols exhibited anti-inflammatory activity, as part of a study synthesizing new derivatives (Labanauskas et al., 2004).
Cholinesterase Inhibition
- A study on S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols explored their cholinesterase inhibitory potential, revealing significant bioactivity through in vitro and in silico analysis (Arfan et al., 2018).
Synthesis and Antimicrobial Activities
- Novel 1,2,4-triazole derivatives were synthesized, including Schiff base and Mannich base derivatives, with a focus on their antimicrobial activities (Bektaş et al., 2007).
Alkylation and Cyanoethylation
- The reactions of 1,2,4-triazole-3-thiols with various compounds yielded new 3-sulfanyl-1,2,4-triazoles, explored for their potential chemical applications (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).
Corrosion Inhibition Studies
- Benzimidazole derivatives, related to 1,2,4-triazole-3-thiols, were studied for their potential as corrosion inhibitors for mild steel, providing insights into industrial applications (Yadav, Behera, Kumar, & Sinha, 2013).
properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-3-15-10(13-14-11(15)17)8-6-7(12)4-5-9(8)16-2/h4-6H,3H2,1-2H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCJLZNTDPXCNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351489 |
Source


|
| Record name | 5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
369394-90-1 |
Source


|
| Record name | 5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

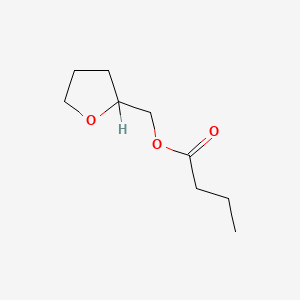
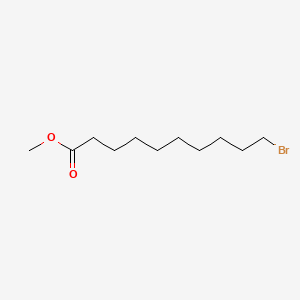
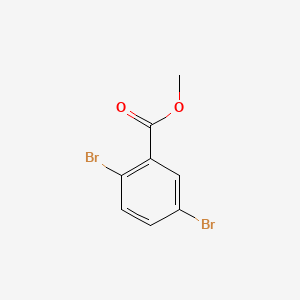
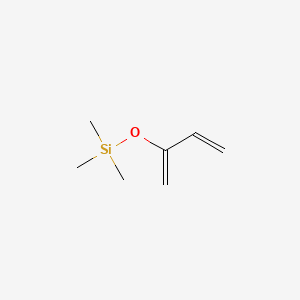
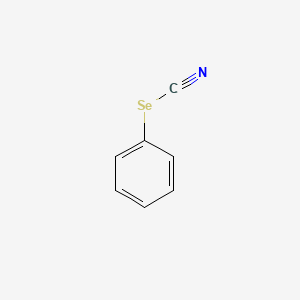
![8-Oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1348782.png)
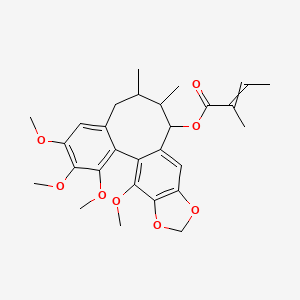
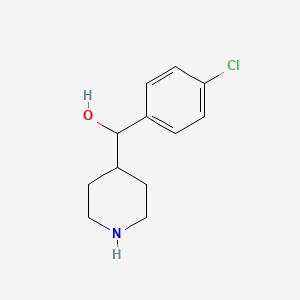
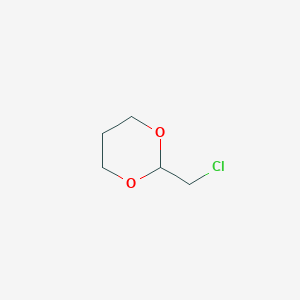
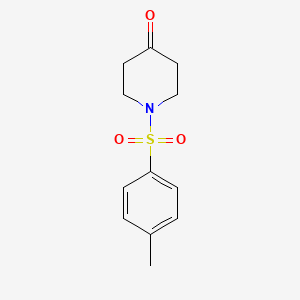
![7,7-Dibromobicyclo[4.1.0]hept-3-ene](/img/structure/B1348793.png)

